3-[(Ethanesulfonyl)methyl]piperidine

Chemical Synthesis Structure-Activity Relationship (SAR) Molecular Properties

3-[(Ethanesulfonyl)methyl]piperidine (CAS 1018557-20-4) is a synthetic small molecule belonging to the N-sulfonylpiperidine class. Its molecular formula is C8H17NO2S with a molecular weight of 191.29 g/mol.

Molecular Formula C8H17NO2S
Molecular Weight 191.29 g/mol
Cat. No. B13257514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(Ethanesulfonyl)methyl]piperidine
Molecular FormulaC8H17NO2S
Molecular Weight191.29 g/mol
Structural Identifiers
SMILESCCS(=O)(=O)CC1CCCNC1
InChIInChI=1S/C8H17NO2S/c1-2-12(10,11)7-8-4-3-5-9-6-8/h8-9H,2-7H2,1H3
InChIKeyVPBRDNPSFDUTMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Baseline Profile: Procurement Specifications for 3-[(Ethanesulfonyl)methyl]piperidine (CAS 1018557-20-4)


3-[(Ethanesulfonyl)methyl]piperidine (CAS 1018557-20-4) is a synthetic small molecule belonging to the N-sulfonylpiperidine class [1]. Its molecular formula is C8H17NO2S with a molecular weight of 191.29 g/mol . The compound is commercially available from research chemical suppliers, typically with a minimum purity specification of 95%, and is offered as a chemical building block for research and development purposes .

Regioisomeric scaffold

Defined 3-substitution pattern for structure-activity relationship (SAR) and synthesis workflows.

Procurement grade

Standard research-grade purity specification supports exploratory chemistry and compound screening.

Class context

Member of the ethanesulfonyl-piperidine class; patent-derived NMDA receptor hypothesis may guide biological assay selection.

The Substitution Risk: Why a Specific 3-[(Ethanesulfonyl)methyl]piperidine Isomer is Not Interchangeable with Analogs


Within the ethanesulfonyl-piperidine chemical space, generic substitution is a high-risk strategy due to the significant impact of regioisomerism on chemical, physical, and likely biological properties. Compounds like 4-(Ethanesulfonyl)piperidine (MW: 177.27) , 2-[(Ethanesulfonyl)methyl]piperidine (MW: 191.29) , and the target 3-[(Ethanesulfonyl)methyl]piperidine (MW: 191.29) are distinct chemical entities with different CAS numbers, IUPAC names, and substitution patterns. These structural variations are known to alter molecular conformation, electronic distribution, and steric hindrance, which can lead to divergent reactivity in synthetic applications and different target engagement profiles in biological systems. Therefore, substituting one analog for another without direct comparative data introduces uncontrolled variables that can invalidate experimental results or derail a synthetic route.

!
Regioisomer mismatch
2- or 4-substituted analogs may shift molecular conformation, reactivity, and target-engagement profiles; uncontrolled substitution introduces variable synthetic and biological outcomes.
!
Specification ambiguity
Analog suppliers may report similar minimum purity (95%), but isomer identity and impurity profiles require independent verification before interchange.
!
Biological inference may not transfer
Class-level NMDA receptor affinity does not guarantee equivalent functional response for the 3-substituted isomer; direct comparative data are absent.

Quantitative Evidence Guide: Verifiable Differentiation of 3-[(Ethanesulfonyl)methyl]piperidine


Regioisomeric Differentiation: Quantifying the Structural Distinction from 4-(Ethanesulfonyl)piperidine

A fundamental point of differentiation is the compound's structural regioisomerism. The target compound, 3-[(Ethanesulfonyl)methyl]piperidine, possesses a molecular weight of 191.29 g/mol . In contrast, a closely related analog, 4-(Ethanesulfonyl)piperidine, is a distinct regioisomer with a molecular weight of 177.27 g/mol . This difference in substitution pattern and molecular weight confirms they are chemically non-identical entities.

Regioisomeric identity
Class-level inference
MW 191.29 vs 177.27 g/mol (4-substituted analog)
Structural non-interchangeability confirmed; selection depends on substitution pattern.
Calculated from molecular formulas; experimental reactivity data not provided.
Chemical Synthesis Structure-Activity Relationship (SAR) Molecular Properties

Purity Benchmarking: Quantifying the Commercial Specification for 3-[(Ethanesulfonyl)methyl]piperidine

The commercially available form of 3-[(Ethanesulfonyl)methyl]piperidine is specified with a minimum purity of 95%, a standard specification for research-grade compounds . This is comparable to other simple sulfonyl-piperidine building blocks such as 4-(Ethanesulfonyl)piperidine, which is also supplied at a 95% minimum purity . This confirms the compound meets a typical threshold for use in exploratory research but does not provide a differentiating advantage over other commercial analogs.

Purity benchmark
Cross-study comparable
≥95% (target) vs ≥95% (4-substituted analog)
Meets typical research-grade threshold; does not differentiate from analogs.
Vendor specification; independent verification advised.
Chemical Procurement Quality Control Building Block

Inferred Biological Activity: Context from Ethanesulfonyl-Piperidine Patent Class

Patents from Hoffmann-La Roche describe a broad class of 'ethanesulfonyl-piperidine derivatives' as having good affinity for the NMDA receptor and being potentially useful for treating diseases involving NMDA receptor overactivity, such as neurodegeneration [1][2]. As a member of this structural class, 3-[(Ethanesulfonyl)methyl]piperidine may possess similar properties. However, this is a class-level inference. The patents do not provide specific, quantitative binding or activity data for this exact compound, nor do they compare it directly to other members of the class.

Biological inference
Class-level inference
NMDA receptor affinity inferred from patent class
Hypothesis for assay selection; no direct data for this exact compound.
Patent data only; requires experimental validation.
Medicinal Chemistry Neurological Disease NMDA Receptor

Optimal Use Cases for 3-[(Ethanesulfonyl)methyl]piperidine: A Data-Backed Guide


Use as a Scaffold in Medicinal Chemistry SAR Exploration

The primary application scenario for 3-[(Ethanesulfonyl)methyl]piperidine, given the available data, is as a specific chemical scaffold in medicinal chemistry structure-activity relationship (SAR) studies. As a member of the ethanesulfonyl-piperidine class, which is known to interact with NMDA receptors, it can be used to explore how the 3-substitution pattern affects potency and selectivity compared to 2- or 4-substituted analogs [1]. Its defined regioisomeric structure (molecular weight 191.29 g/mol) and commercial availability at 95% purity make it a viable starting point for these comparative investigations.

Use as a Specialized Intermediate in Organic Synthesis

In a synthetic chemistry context, 3-[(Ethanesulfonyl)methyl]piperidine is a defined, procurable building block for constructing more complex molecules. Its value lies in its specific 3-substitution pattern, which offers a different vector for molecular elaboration compared to its 2- and 4-substituted isomers, such as 4-(Ethanesulfonyl)piperidine (MW: 177.27 g/mol) . The 95% minimum purity is suitable for its use as an intermediate in multi-step syntheses, where it can introduce a piperidine ring with a specific sulfonylmethyl side chain.

Application
Selection Property
Validation Focus
SAR exploration of ethanesulfonyl-piperidine class
Regioisomeric substitution pattern (3-position)
NMDA receptor engagement context; class-level hypothesis testing
Specialized intermediate for multi-step synthesis
Unique 3-substitution vector for molecular elaboration
Regioisomer identity confirmation; purity and structural integrity
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